Tetrakis(ethylmethylamino)zirconium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique known for its precise control over film thickness and uniformity. TEMAZr is a promising precursor for depositing zirconium oxide (ZrO2) thin films through ALD []. Its volatility and reactivity with water make it suitable for low-temperature ALD processes, desirable for applications where high temperatures could damage underlying substrates [].

Studies have shown that TEMAZr can be used to deposit high-quality ZrO2 films with excellent electrical insulating properties and good thermal stability []. This makes it a potential candidate for gate oxide materials in transistors and other electronic devices.

Catalyst Development

Organometallic compounds like TEMAZr possess unique catalytic properties due to the combination of a metal center and organic ligands. Researchers are exploring the potential of TEMAZr as a catalyst for various chemical reactions.

For example, studies have investigated the use of TEMAZr for the polymerization of olefins (alkenes) []. These polymers are essential building blocks for various plastics and materials. The research suggests that TEMAZr could be a viable catalyst for producing specific types of olefin polymers with desired properties.

Material Science Research

TEMAZr's ability to form well-defined structures with zirconium makes it valuable for research in material science. Scientists are exploring its potential applications in areas like:

- Metal-organic frameworks (MOFs): MOFs are porous materials with a network of organic and inorganic components. TEMAZr could be used as a precursor to synthesize MOFs with specific properties for gas storage, separation, and catalysis [].

- Ceramic precursors: TEMAZr can be used as a precursor for the synthesis of advanced ceramic materials with tailored properties for applications like high-temperature components and wear-resistant coatings [].

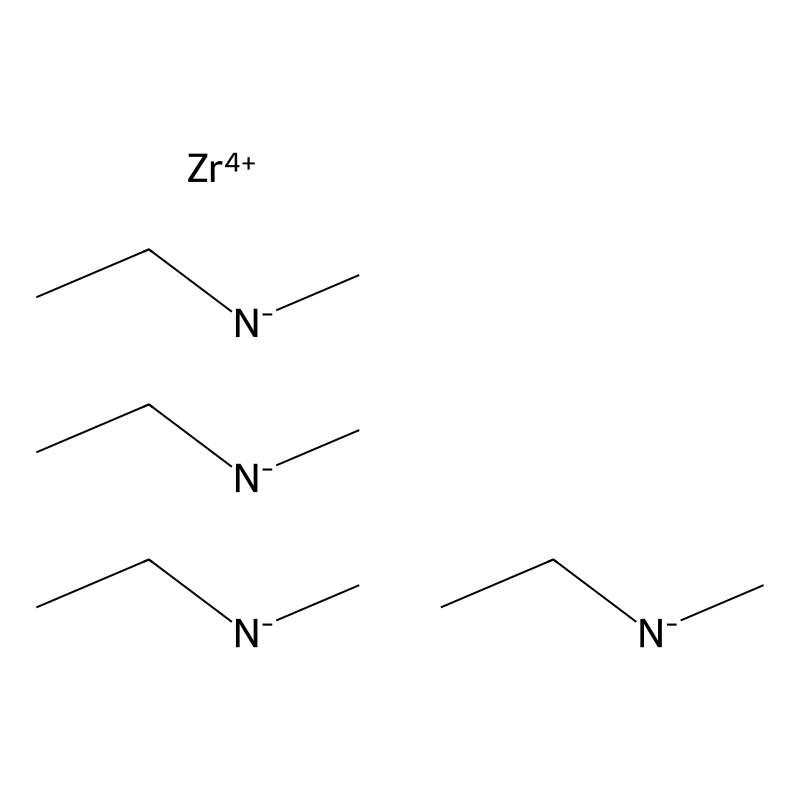

Tetrakis(ethylmethylamino)zirconium, commonly referred to by its chemical formula C₁₂H₃₂N₄Zr, is an organometallic compound that serves as a precursor in various chemical processes, particularly in the deposition of zirconium oxide thin films. This compound features a central zirconium atom coordinated by four ethylmethylamino ligands, which contribute to its reactivity and stability under specific conditions. Its structure includes direct metal-nitrogen bonds, which are crucial for its function in atomic layer deposition (ALD) processes .

- Hydrolysis Reaction:

- Thermal Decomposition: At elevated temperatures, tetrakis(ethylmethylamino)zirconium decomposes to form zirconium oxide and nitrogen-containing byproducts .

Tetrakis(ethylmethylamino)zirconium can be synthesized through several methods:

- Direct Reaction: The compound can be synthesized by reacting zirconium tetrachloride with ethylmethylamine in an inert atmosphere, typically under anhydrous conditions to prevent hydrolysis.

- Atomic Layer Deposition Precursor: It is often used directly as a precursor in ALD processes for depositing zirconium oxide films. The ALD technique allows for precise control over film thickness and composition .

- Solvent-Based Methods: Various solvent systems can facilitate the synthesis of this compound while controlling the reaction environment to minimize moisture exposure .

Tetrakis(ethylmethylamino)zirconium is primarily utilized in:

- Atomic Layer Deposition: As a precursor for depositing high-quality zirconium oxide films used in electronics and optics.

- Thin Film Coatings: Employed in the production of dielectric layers and protective coatings due to its ability to form uniform films at low temperatures.

- Catalysis: Potential applications in catalyzing reactions involving organic substrates due to its metal center .

Interaction studies involving tetrakis(ethylmethylamino)zirconium focus on its reactivity with various substrates during deposition processes. These studies often explore how the presence of moisture or other gases influences film quality and deposition rates. Research indicates that controlling these interactions is crucial for optimizing ALD processes and improving the properties of the resulting materials .

Tetrakis(ethylmethylamino)zirconium shares similarities with several other metal-organic compounds, particularly those used as precursors in ALD processes. Below is a comparison highlighting its unique features:

| Compound Name | Metal | Ligands | Unique Features |

|---|---|---|---|

| Tetrakis(ethylmethylamino)zirconium | Zirconium | Ethylmethylamino | Direct metal-nitrogen bonds; low-temperature stability |

| Tetrakis(dimethylamino)titanium | Titanium | Dimethylamino | Higher reactivity; used for titanium oxide films |

| Tetrakis(ethylmethylamido)hafnium | Hafnium | Ethylmethylamido | Similar ligand structure; used for hafnium oxide films |

| Tris(dimethylamino)silane | Silicon | Dimethylamino | Different metal; commonly used for silicon dioxide films |

The uniqueness of tetrakis(ethylmethylamino)zirconium lies in its specific ligand environment and its application as a stable precursor for zirconium oxide thin films at room temperature, making it particularly valuable in semiconductor manufacturing .

The synthesis of tetrakis(ethylmethylamino)zirconium represents a sophisticated application of organometallic chemistry that requires precise control of reaction conditions, rigorous purification techniques, and comprehensive characterization protocols. This compound serves as a critical precursor in advanced materials science applications, particularly in atomic layer deposition and chemical vapor deposition processes [1] [2] [3].

Laboratory-Scale Synthesis Approaches

Laboratory-scale synthesis of tetrakis(ethylmethylamino)zirconium follows established methodologies for organometallic amide preparation, with specific adaptations required for optimal yield and purity. The synthetic approach fundamentally relies on ligand exchange reactions between zirconium halides and lithium amide reagents under strictly controlled conditions [5] [6].

Reaction of Zirconium Tetrachloride with Lithium Dimethylamide

The primary synthetic route for tetrakis(ethylmethylamino)zirconium involves the metathetical reaction between zirconium tetrachloride and lithium ethylmethylamide in anhydrous conditions. This reaction proceeds through a nucleophilic substitution mechanism where the ethylmethylamide ligands progressively replace chloride ligands on the zirconium center [5] [6] [7].

The fundamental reaction can be represented as:

ZrCl₄ + 4 LiN(CH₃)(C₂H₅) → Zr[N(CH₃)(C₂H₅)]₄ + 4 LiCl

The reaction mechanism involves stepwise ligand exchange, with each substitution step requiring careful control of temperature and reaction environment. Initial nucleophilic attack by the lithium ethylmethylamide on the electrophilic zirconium center results in the formation of intermediate species before complete substitution is achieved [8] .

The lithium ethylmethylamide reagent must be prepared in situ or obtained through rigorous purification protocols to ensure complete anhydrous conditions. The preparation typically involves the deprotonation of ethylmethylamine with n-butyllithium in anhydrous hydrocarbon solvents at low temperatures . The stoichiometric ratio of lithium amide to zirconium tetrachloride requires careful optimization, with a slight excess of lithium amide (typically 1.1:1 ratio) ensuring complete deprotonation and maximum conversion .

Optimized Reaction Parameters and Conditions

The optimization of reaction parameters represents a critical aspect of laboratory-scale synthesis, directly influencing both yield and product purity. Temperature control emerges as the most significant factor, with reactions conducted between -80°C and -10°C providing optimal results [10] [11].

Low-temperature conditions serve multiple purposes in the synthetic protocol. Firstly, they minimize the thermal decomposition of both starting materials and products, particularly important given the thermal sensitivity of organometallic amide compounds [11] [12]. Secondly, controlled temperatures enhance the selectivity of ligand exchange reactions, reducing the formation of unwanted side products or partially substituted intermediates [10].

Reaction atmosphere control requires the use of ultra-high purity inert gases, typically argon or nitrogen, with moisture and oxygen levels maintained below 1 ppm [10] [13]. The presence of trace moisture can lead to hydrolysis reactions that significantly reduce yield and introduce impurities that are difficult to remove during purification .

Solvent selection plays a crucial role in reaction success, with anhydrous toluene and hexane representing the most effective media [10] . These solvents provide adequate solubility for both reactants and products while maintaining chemical inertness under the reaction conditions. The solvent volume ratio typically ranges from 15-20 mL per gram of substrate to ensure adequate mixing and heat transfer .

Stirring efficiency and addition rates require careful optimization to ensure complete mixing while avoiding localized concentration gradients that could lead to side reactions. Dropwise addition of the lithium amide reagent over a period of 2-4 hours, combined with vigorous stirring at 500-800 rpm, provides optimal results .

Purification Techniques and Fractional Distillation

The purification of tetrakis(ethylmethylamino)zirconium represents a sophisticated separation challenge due to the compound's sensitivity to moisture and air, combined with the need to remove lithium chloride byproducts and unreacted starting materials [1] [14].

Fractional distillation under reduced pressure emerges as the primary purification technique, taking advantage of the compound's volatility at elevated temperatures under vacuum conditions. The compound exhibits a boiling point of 81°C at 0.1 mmHg, providing a suitable window for distillation without thermal decomposition [1] [15] [2].

The distillation apparatus requires specialized design considerations for handling air-sensitive organometallic compounds. All glassware must be thoroughly dried and maintained under inert atmosphere throughout the procedure. The use of Schlenk line techniques or glove box environments ensures complete exclusion of moisture and oxygen [10] [14].

Pre-distillation treatment involves the removal of solid lithium chloride byproducts through filtration under inert conditions. This step typically employs cannula transfer techniques or filtration through pre-dried filter media to maintain anhydrous conditions [10]. The filtration process must be conducted rapidly to minimize exposure time and prevent product decomposition.

The fractional distillation process itself requires precise temperature control and gradual heating to prevent decomposition. Initial heating removes residual solvents and low-boiling impurities, followed by collection of the main fraction at the compound's boiling point. The distillation rate should be maintained at a controlled pace to ensure effective separation while minimizing thermal stress on the product [14] [16].

Quality assessment during distillation involves monitoring both the distillation temperature and the appearance of collected fractions. Pure tetrakis(ethylmethylamino)zirconium appears as a colorless to light yellow liquid with characteristic density of 1.049 g/mL at 25°C [1] [15] [2]. Any significant coloration or deviation from expected physical properties indicates the need for redistillation or alternative purification approaches.

Industrial Production Methods

Industrial production of tetrakis(ethylmethylamino)zirconium requires scaling of laboratory methodologies while maintaining stringent quality control and implementing economic considerations for large-scale manufacturing [17] [18] [19].

Scalable Synthesis Protocols

Industrial-scale synthesis protocols build upon laboratory methodologies while incorporating engineering considerations for continuous operation, heat management, and waste minimization. The fundamental reaction chemistry remains unchanged, but implementation requires sophisticated reactor design and process control systems [17] [19].

Reactor design for industrial synthesis typically employs jacketed vessels with precise temperature control capabilities, allowing for the maintenance of optimal reaction temperatures across large volumes. The heat management becomes particularly critical during scale-up, as the exothermic nature of ligand exchange reactions can lead to thermal runaway if not properly controlled [17].

Continuous feed systems replace batch addition methods used in laboratory synthesis, with computer-controlled pumping systems ensuring precise stoichiometric ratios and controlled addition rates. These systems incorporate flow measurement and feedback control to maintain optimal reaction conditions throughout the production cycle [17] [18].

The industrial synthesis protocol typically involves the preparation of lithium ethylmethylamide in dedicated reactors, followed by transfer to the main reaction vessel under strictly controlled atmospheric conditions. This approach allows for better quality control of reagents and more efficient utilization of production equipment [18].

Process automation becomes essential for maintaining consistent product quality across multiple production batches. Automated monitoring systems track critical parameters including temperature, pressure, flow rates, and atmospheric composition, with real-time adjustments to maintain optimal conditions [17].

Waste management protocols address the handling and disposal of lithium chloride byproducts and spent solvents. Industrial operations typically incorporate solvent recovery systems and lithium salt recycling to minimize environmental impact and reduce production costs [18].

Quality Control and Purity Assessment

Industrial quality control protocols encompass comprehensive analytical testing throughout the production process, from raw material verification to final product certification [20] [13] [21].

Raw material quality control involves rigorous testing of zirconium tetrachloride, lithium reagents, and solvents before use in production. Zirconium tetrachloride purity must exceed 99.5%, with particular attention to moisture content and metallic impurities that could affect product quality [13]. Solvent quality assessment includes water content determination, with requirements typically below 10 ppm moisture [13].

In-process monitoring utilizes advanced analytical techniques to track reaction progress and identify potential quality issues before final product formation. Real-time Fourier Transform Infrared spectroscopy provides continuous monitoring of functional groups, allowing for immediate detection of incomplete reactions or side product formation [22] [13].

Final product quality assessment employs multiple analytical techniques to ensure comprehensive characterization. Nuclear Magnetic Resonance spectroscopy confirms structural integrity and purity, with requirements for greater than 99% structural conformance [20] [13]. Inductively Coupled Plasma analysis verifies zirconium content and screens for metallic impurities [20].

Thermal analysis through Thermogravimetric Analysis provides critical information about product stability and potential decomposition pathways. Industrial specifications typically require stability up to 200°C under inert conditions, with decomposition onset temperatures above 250°C [13] [11].

Batch documentation protocols ensure complete traceability from raw materials through final product packaging. Each production batch receives comprehensive certification including analytical data, production parameters, and storage recommendations [20] [13].

Characterization of Synthetic Products

Comprehensive characterization of tetrakis(ethylmethylamino)zirconium requires multiple analytical techniques to confirm structure, purity, and performance characteristics essential for its intended applications [20] [23] [22].

Nuclear Magnetic Resonance Spectroscopic Confirmation

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for tetrakis(ethylmethylamino)zirconium through detailed analysis of both proton and carbon environments within the molecule [20] [23] [22].

Proton Nuclear Magnetic Resonance analysis reveals characteristic patterns consistent with ethylmethylamino ligand coordination to the zirconium center. The methyl groups attached to nitrogen typically appear as doublets around 2.8-3.2 ppm due to coupling with adjacent methylene protons [20]. The ethyl methylene protons manifest as complex multiplets in the 3.4-3.8 ppm region, while the terminal methyl groups of the ethyl substituents appear as triplets around 1.1-1.3 ppm [23].

The integration ratios of these signals provide quantitative confirmation of the tetrakis substitution pattern, with the expected 3:2:3 ratio for the methyl:methylene:ethyl methyl protons confirming complete ligand exchange [20]. Deviation from these ratios indicates incomplete reaction or the presence of partially substituted intermediates.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The nitrogen-bound methyl carbons typically resonate around 38-42 ppm, while the methylene carbons appear around 48-52 ppm and the terminal ethyl methyl carbons around 14-16 ppm [23] [22].